2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features a unique combination of cyclopentylsulfanyl, pyridin-4-yloxy, and azetidin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the pyridin-4-yloxy group: This can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with an appropriate leaving group.
Attachment of the cyclopentylsulfanyl group: This step might involve thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-ol: A reduced form of the compound with an alcohol group.
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-sulfone: An oxidized form with a sulfone group.
Uniqueness
The uniqueness of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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